Cas no 128049-14-9 (Oxireno[5',6']benzo[1',2':4,5]cyclodeca[1,2-b]furan-3,6-diol,1a,2,3,3a,4,5,6,12,12a,12b-decahydro-3a,7,11,12b-tetramethyl-, 3-acetate,(1aS,3S,3aR,6S,7Z,12aR,12bR)- (9CI))
![Oxireno[5',6']benzo[1',2':4,5]cyclodeca[1,2-b]furan-3,6-diol,1a,2,3,3a,4,5,6,12,12a,12b-decahydro-3a,7,11,12b-tetramethyl-, 3-acetate,(1aS,3S,3aR,6S,7Z,12aR,12bR)- (9CI) structure](https://it.kuujia.com/scimg/cas/128049-14-9x500.png)
128049-14-9 structure
Nome del prodotto:Oxireno[5',6']benzo[1',2':4,5]cyclodeca[1,2-b]furan-3,6-diol,1a,2,3,3a,4,5,6,12,12a,12b-decahydro-3a,7,11,12b-tetramethyl-, 3-acetate,(1aS,3S,3aR,6S,7Z,12aR,12bR)- (9CI)
Numero CAS:128049-14-9
MF:C22H30O5
MW:374.470607280731
CID:230242
Oxireno[5',6']benzo[1',2':4,5]cyclodeca[1,2-b]furan-3,6-diol,1a,2,3,3a,4,5,6,12,12a,12b-decahydro-3a,7,11,12b-tetramethyl-, 3-acetate,(1aS,3S,3aR,6S,7Z,12aR,12bR)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Oxireno[5',6']benzo[1',2':4,5]cyclodeca[1,2-b]furan-3,6-diol,1a,2,3,3a,4,5,6,12,12a,12b-decahydro-3a,7,11,12b-tetramethyl-, 3-acetate,(1aS,3S,3aR,6S,7Z,12aR,12bR)- (9CI)
- Oxireno[5',6']benzo[1',2':4,5]cyclodeca[1,2-b]furan-3,6-diol,1a,2,3,3a,4,5,6,12,12a,12b-decahydro-3a,7,11,12b-tetramethyl-, 3
- Oxireno[5',6']benzo[1',2':4,5]cyclodeca[1,2-b]furan-3,6-diol,1a,2,3,3a,4,5,6,12,12a,12b-decahydro-3a,7,11,12b-tetramethyl-, 3-acetate,[1aS-(1aR*,3R*,3aS*,6R*,7Z,12aS*,12bS*)]-
- Verecynarmin G
- Oxireno[5',6']benzo[1',2':4,5]cyclodeca[1,2-b]furan-3,6-diol, 1a,2,3,3a,4,5,6,12,12a,12b-decahydro-3a,7,11,12b-tetramethyl-, 3-acetate, (1aS,3S,3aR,6S,7Z,12aR,12bR)- (9CI)
-
- Inchi: 1S/C22H30O5/c1-12-8-17-15(13(2)11-25-17)9-18-21(4,7-6-16(12)24)19(26-14(3)23)10-20-22(18,5)27-20/h8,11,16,18-20,24H,6-7,9-10H2,1-5H3/b12-8-/t16-,18+,19-,20-,21+,22+/m0/s1
- Chiave InChI: XRWWMTCDGNEUFY-XZPMYQSQSA-N
- Sorrisi: O1C=C(C)C2C[C@@]3([H])[C@@]4(C)O[C@@]4([H])C[C@H](OC(=O)C)[C@]3(C)CC[C@H](O)C(C)=CC1=2 |c:28|
Proprietà calcolate
- Massa esatta: 272.08309
Proprietà sperimentali
- Densità: 1.19±0.1 g/cm3(Predicted)
- Punto di ebollizione: 488.9±45.0 °C(Predicted)
- PSA: 52.54
- pka: 14.22±0.70(Predicted)
Oxireno[5',6']benzo[1',2':4,5]cyclodeca[1,2-b]furan-3,6-diol,1a,2,3,3a,4,5,6,12,12a,12b-decahydro-3a,7,11,12b-tetramethyl-, 3-acetate,(1aS,3S,3aR,6S,7Z,12aR,12bR)- (9CI) Letteratura correlata
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
4. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
128049-14-9 (Oxireno[5',6']benzo[1',2':4,5]cyclodeca[1,2-b]furan-3,6-diol,1a,2,3,3a,4,5,6,12,12a,12b-decahydro-3a,7,11,12b-tetramethyl-, 3-acetate,(1aS,3S,3aR,6S,7Z,12aR,12bR)- (9CI)) Prodotti correlati
- 204203-14-5(2,6-BIS[1-(2,6-DI-I-PROPYLPHENYLIMINO)ETHYL]PYRIDINE)
- 59467-98-0(3H-1,4-Benzodiazepin-2-amine, N-methyl-N-nitroso-5-phenyl-)
- 850131-81-6(1,3-Propanediamine, N,N'-bis(phenyl-2-pyridinylmethylene)-)
- 918639-02-8(Phenol, 3-[(phenyl-2-pyridinylmethylene)amino]-)
- 488856-56-0(Benzenamine, 2,6-diethyl-N-(1H-pyrrol-2-ylmethylene)- (9CI))
- 210537-32-9(2,6-bis[1-(2-methylphenylimino)ethyl]pyridine)
- 59468-32-5(3H-1,4-Benzodiazepin-2-amine, 7-ethyl-5-(2-fluorophenyl)-N-methyl-)
- 59467-97-9(3H-1,4-Benzodiazepin-2-amine, N-methyl-5-phenyl-)
- 204203-16-7(2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine)
- 681213-35-4(Benzenamine,N-[1-[6-[1-[[3,5-bis(1,1-dimethylethyl)phenyl]imino]ethyl]-2-pyridinyl]ethylidene]-2,4,6-trimethyl-)
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
